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molecular formula C10H14ClNO B8754136 Phenol, 2-chloro-4-(dimethylaminomethyl)-6-methyl- CAS No. 82965-44-4

Phenol, 2-chloro-4-(dimethylaminomethyl)-6-methyl-

Cat. No. B8754136
M. Wt: 199.68 g/mol
InChI Key: GRRSSGXAKVJEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452882B2

Procedure details

A solution of 2-chloro-6-methyl phenol (5.0 g, 0.035 mol) in ethanol (25 mL) at room temperature was treated with dimethyl amine (3.95 mL of a 40% solution of dimethylamine in water, 0.035 mol) followed by formaldehyde (2.85 mL of a 37% solution of formaldehyde in water, 0.035 mol). The reaction was heated to reflux for 24 h. At this time, the reaction mixture was cooled to room temperature and concentrated under vacuum. The resulting oil was diluted with water (200 mL) and acidified to pH=2 by addition of a 1N aqueous hydrochloric acid solution. The water layer was extracted with ethyl acetate (300 mL). The ethyl acetate layer was discarded. The water layer was made basic to pH=10 by the addition of a 1N aqueous sodium hydroxide solution and was extracted with ethyl acetate (2×350 mL). The organics were washed with a saturated aqueous sodium chloride solution, dried with magnesium sulfate, filtered and concentrated under vacuum. The resulting oil was dried under high vacuum overnight to afford 2-chloro-4-dimethylaminomethyl-6-methyl-phenol (2b) (4.62 g, 66%) as an off-white solid; EI(+)-HRMS m/z calcd for C10H14ClNO (M+) 199.0764, found 199.0767. Molecular Weight=199.6822; Exact Mass=199.0764
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[CH3:10][NH:11][CH3:12].[CH2:13]=O>C(O)C.O>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:10][N:11]([CH3:13])[CH3:12])[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with water (200 mL)
ADDITION
Type
ADDITION
Details
acidified to pH=2 by addition of a 1N aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with ethyl acetate (300 mL)
ADDITION
Type
ADDITION
Details
The water layer was made basic to pH=10 by the addition of a 1N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×350 mL)
WASH
Type
WASH
Details
The organics were washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting oil was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)CN(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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